molecular formula C5H6N2O2S B13829601 2-Amino-4-thiazolyl acetate

2-Amino-4-thiazolyl acetate

Cat. No.: B13829601
M. Wt: 158.18 g/mol
InChI Key: PYBFUAILVOXGRT-UHFFFAOYSA-N
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Description

4-Thiazolol,2-amino-,acetate(ester)(9ci) is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolol,2-amino-,acetate(ester)(9ci) typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method is the esterification of 2-amino-4-thiazolol with acetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-Thiazolol,2-amino-,acetate(ester)(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolol,2-amino-,acetate(ester)(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Thiazolol,2-amino-,acetate(ester)(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-Thiazolol,2-amino-,acetate(ester)(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolol,2-amino-,acetate(ester)(9ci) is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl) acetate

InChI

InChI=1S/C5H6N2O2S/c1-3(8)9-4-2-10-5(6)7-4/h2H,1H3,(H2,6,7)

InChI Key

PYBFUAILVOXGRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CSC(=N1)N

Origin of Product

United States

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